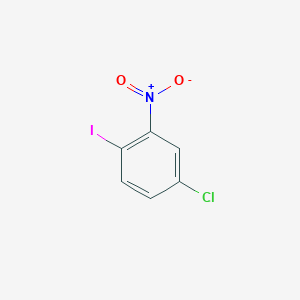

4-Chloro-1-iodo-2-nitrobenzene

Beschreibung

Contextualization within Nitroaromatic and Halogenated Aromatic Compounds Research

Nitroaromatic compounds, defined by the presence of at least one nitro group (—NO₂) attached to an aromatic ring, are a cornerstone of industrial chemistry. nih.govresearchgate.net The nitro group is strongly electron-withdrawing, a property that significantly influences the chemical reactivity of the aromatic ring. researchgate.netwikipedia.org This electron-withdrawing nature makes nitroaromatic compounds resistant to oxidative degradation but facilitates nucleophilic aromatic substitution. researchgate.netwikipedia.org They serve as crucial starting materials for a wide array of products, including dyes, polymers, pesticides, and pharmaceuticals. nih.govresearchgate.net

Halogenated aromatic compounds are hydrocarbons where one or more hydrogen atoms on an aromatic ring have been replaced by halogens (fluorine, chlorine, bromine, or iodine). science.gov The presence and type of halogen atom affect the compound's reactivity and physical properties. ontosight.aiquora.com Research into these compounds is extensive, driven by their diverse applications and the unique chemical properties conferred by the halogen substituents. science.govnih.gov

4-Chloro-1-iodo-2-nitrobenzene is a member of both these families, possessing a nitro group, a chlorine atom, and an iodine atom attached to a benzene (B151609) ring. cymitquimica.com This specific combination of substituents makes it a valuable intermediate in organic synthesis. cymitquimica.com The presence of two different halogens and a nitro group on the same aromatic ring allows for selective chemical transformations, making it a versatile building block for more complex molecules.

Historical Overview of Research on Halogen- and Nitro-Substituted Benzene Derivatives

Research into halogen- and nitro-substituted benzene derivatives has a long history, dating back to the development of synthetic organic chemistry. Early research focused on fundamental reactions like electrophilic aromatic substitution to introduce nitro and halogen groups onto a benzene ring. A notable early reaction is the Ter Meer reaction, discovered in 1876, which involves the nucleophilic substitution of a 1,1-halonitroalkane. wikipedia.org

The 20th century saw a significant expansion in the understanding and application of these compounds. The development of diazotization reactions, for instance, provided a versatile method for introducing a range of substituents, including halogens, onto an aromatic ring starting from a nitroaniline precursor. stackexchange.comprepchem.com This is a key step in the synthesis of compounds like this compound from 4-chloro-2-nitroaniline (B28928). nih.govresearchgate.net

More recent research has focused on developing more efficient and selective catalytic methods for the synthesis and transformation of halogenated nitroaromatics. rsc.orgrsc.org For example, studies have explored the use of metal-based catalysts for the chemoselective hydrogenation of the nitro group in halogenated nitrobenzenes without removing the halogen atoms. rsc.orgrsc.org The study of naturally occurring halogenated compounds and the enzymes responsible for their synthesis has also become a significant area of research in recent decades. nih.gov

Research Gaps and Motivations for In-Depth Study of this compound

The primary motivation for the in-depth study of this compound stems from its utility as a chemical intermediate. It is a precursor for the synthesis of various biologically active molecules, including sulfonamides and benzothiazines, and has applications in the agrochemical and pharmaceutical industries. cymitquimica.comnih.govresearchgate.net

A key research interest lies in the differential reactivity of the two halogen substituents. The carbon-iodine bond is generally weaker and more reactive than the carbon-chlorine bond, allowing for selective reactions at the iodine-substituted position. This selectivity is crucial for its role as a building block in complex organic syntheses. The electron-withdrawing nitro group further activates the ring towards nucleophilic attack, and its position relative to the halogens influences the regioselectivity of these reactions. quora.com

A specific area of research interest is the compound's solid-state structure. X-ray crystallography studies have revealed that the nitro group in this compound is disordered over two sites. nih.govresearchgate.net Further investigation into the factors governing this disorder and its effects on the compound's physical and chemical properties presents a research gap.

Additionally, while methods for its synthesis exist, there is ongoing interest in developing more efficient, environmentally friendly, and cost-effective synthetic routes. For instance, recent research has explored silver/copper-mediated decarboxylative halogenation of aryl carboxylic acids as a practical method for producing such compounds. rsc.org Continued research into the reactivity and applications of this compound is likely to lead to the development of new synthetic methodologies and the discovery of novel compounds with valuable properties.

Chemical and Physical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₆H₃ClINO₂ | cymitquimica.comcymitquimica.comscbt.com |

| Molecular Weight | 283.45 g/mol | cymitquimica.comscbt.com |

| Appearance | White to light yellow powder or crystal | cymitquimica.com |

| Solubility | Moderately soluble in organic solvents like ethanol (B145695) and acetone; less soluble in water. | cymitquimica.com |

| CAS Number | 5446-05-9 | cymitquimica.comscbt.com |

Structure

3D Structure

Eigenschaften

IUPAC Name |

4-chloro-1-iodo-2-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3ClINO2/c7-4-1-2-5(8)6(3-4)9(10)11/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLQFWQOAQQBLLZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)[N+](=O)[O-])I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3ClINO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90280495 | |

| Record name | 4-chloro-1-iodo-2-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90280495 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

283.45 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5446-05-9 | |

| Record name | 4-Chloro-1-iodo-2-nitrobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5446-05-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 17163 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005446059 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5446-05-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=17163 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-chloro-1-iodo-2-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90280495 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies and Reaction Pathways for 4 Chloro 1 Iodo 2 Nitrobenzene

Diazotization-Iodination Routes from Substituted Anilines

The synthesis of 4-chloro-1-iodo-2-nitrobenzene is frequently achieved through the diazotization of a substituted aniline (B41778), followed by an iodination reaction. This method is a practical approach due to the commercial availability of the required aniline precursors.

Synthesis from 4-Chloro-2-nitroaniline (B28928) via Diazotization and Subsequent Iodination

A primary route for producing this compound begins with 4-chloro-2-nitroaniline. This process involves converting the primary amino group of the aniline into a diazonium salt, which is subsequently displaced by an iodide ion in what is known as the Sandmeyer reaction. byjus.comlibretexts.org

The success of this synthesis is highly dependent on precise control over reaction conditions. Key factors that require optimization include temperature, the concentration of the acid, and the stoichiometric ratios of the reagents. To prevent the unstable diazonium salt from decomposing, the diazotization step must be conducted at a low temperature, typically between 0 and 5°C. nih.govscribd.com This reaction is usually carried out in a strong acidic environment, such as a mixture of hydrochloric or sulfuric acid and water, which facilitates the formation of nitrous acid from sodium nitrite (B80452). nih.gov

Following the formation of the diazonium salt, an iodide source, most commonly potassium iodide, is introduced to initiate the iodination step. nih.gov Using an excess amount of potassium iodide is crucial to ensure the complete conversion of the diazonium intermediate. The temperature during this stage is also carefully managed to avoid the formation of unwanted byproducts.

| Parameter | Optimized Condition | Rationale |

| Diazotization Temperature | 0-5 °C | Minimizes the decomposition of the unstable diazonium salt. nih.govscribd.com |

| Acid Medium | Hydrochloric Acid (HCl) or Sulfuric Acid (H₂SO₄) in water | Facilitates the in-situ generation of nitrous acid. nih.gov |

| Iodinating Agent | Potassium Iodide (KI) | A readily available and effective source of iodide ions. nih.gov |

| KI Stoichiometry | Excess | Drives the reaction to completion and maximizes the yield. |

The reaction mechanism involves several steps, beginning with the formation of the diazonium salt. In an acidic solution, sodium nitrite is converted to nitrous acid (HNO₂), which then forms the nitrosonium ion (NO⁺). libretexts.orgmasterorganicchemistry.com The amino group of 4-chloro-2-nitroaniline then attacks this electrophilic ion, leading to the formation of the diazonium salt (Ar-N₂⁺). masterorganicchemistry.com

The displacement of the diazonium group occurs because dinitrogen (N₂) is an excellent leaving group. The iodide ion (I⁻) from potassium iodide acts as a nucleophile, attacking the aromatic ring and replacing the diazonium group to form this compound. organic-chemistry.org This process is an example of a radical-nucleophilic aromatic substitution. byjus.comwikipedia.org

Comparative Analysis with Related Diazotization-Iodination Syntheses

The diazotization-iodination of 4-chloro-2-nitroaniline can be compared to similar syntheses of other halogenated aromatic compounds. For example, the synthesis of 1-iodo-4-nitrobenzene (B147127) from p-nitroaniline follows a similar procedure. reddit.com However, the electronic effects of the substituents on the aromatic ring can influence the reaction. The electron-withdrawing nature of the chloro and nitro groups in 4-chloro-2-nitroaniline can decrease the reactivity of the amino group, potentially requiring adjustments to the reaction conditions compared to less substituted anilines. acs.org

Metal-Catalyzed Decarboxylative Halogenation Approaches

In addition to diazotization, metal-catalyzed decarboxylative halogenation offers an alternative synthetic route. This method avoids the use of potentially unstable diazonium intermediates.

Silver/Copper-Mediated Decarboxylative Iodination of Aryl Carboxylic Acids

This approach involves the replacement of a carboxylic acid group with an iodine atom, a reaction often mediated by metal catalysts such as silver or copper. researchgate.netrsc.org For the synthesis of this compound, the starting material would be 4-chloro-2-nitrobenzoic acid. This type of reaction, sometimes referred to as a Hunsdiecker-type reaction, can be promoted by silver salts. acs.org Recent research has also explored microwave-assisted silver-catalyzed decarboxylative iodination, which can proceed with excellent yields. mdpi.comresearchgate.net The mechanism typically begins with the formation of a metal carboxylate complex, followed by the expulsion of carbon dioxide. rsc.org

Evaluation of Selectivity and Yield in Catalytic Routes

| Substrate | Catalyst/Conditions | Yield (%) | Reference |

|---|---|---|---|

| 2-Nitrobenzoic Acid | Cu-catalyzed | Good | [General literature on Cu-catalyzed decarboxylation] |

| 4-Chlorobenzoic Acid | Transition-metal-free | High | [General literature on transition-metal-free decarboxylation] |

| 2-Methoxybenzoic Acid | Transition-metal-free, I2 | 95 | (Larrosa et al.) |

| 4-Methoxybenzoic Acid | Transition-metal-free, I2 | 93 | (Larrosa et al.) |

| 3-Nitrobenzoic Acid | Transition-metal-free, I2 | 55 | (Larrosa et al.) |

Emerging Synthetic Strategies and Green Chemistry Principles

The synthesis of specialty chemicals like this compound is increasingly being guided by the principles of green chemistry, which prioritize the reduction of waste, use of less hazardous materials, and energy efficiency. Aryl iodides are important intermediates in organic synthesis, and developing environmentally benign methods for their preparation is a key research area rsc.orgresearchgate.net.

Emerging synthetic strategies that align with these principles include:

Photoredox Catalysis: Visible-light-induced reactions have gained prominence as a sustainable synthetic tool. Photoredox catalysis can enable decarboxylative iodinations to proceed under mild conditions, often at room temperature, thereby reducing energy consumption.

Mechanochemistry: The use of mechanical force (e.g., ball milling) to drive chemical reactions can significantly reduce or eliminate the need for bulk solvents, which are a major contributor to chemical waste. This solvent-free or minimal-solvent approach is a cornerstone of green chemistry.

Catalyst Recycling: The development of recyclable catalysts is crucial for improving the sustainability of chemical processes. While not specifically detailed for the synthesis of this compound, research into recoverable and reusable catalysts for cross-coupling and halogenation reactions is an active field.

Atom Economy: Decarboxylative methods are inherently atom-economical as they release carbon dioxide, a small and innocuous byproduct. Maximizing atom economy is a fundamental principle of green chemistry.

The application of these emerging strategies to the synthesis of this compound holds the potential to develop more sustainable and efficient manufacturing processes.

Advanced Structural Elucidation and Conformational Analysis of 4 Chloro 1 Iodo 2 Nitrobenzene

Single-Crystal X-ray Diffraction Studies

Single-crystal X-ray diffraction is a definitive technique for determining the solid-state structure of crystalline materials, providing precise information on bond lengths, bond angles, and the spatial arrangement of atoms. This method has been instrumental in elucidating the detailed molecular and supramolecular architecture of 4-Chloro-1-iodo-2-nitrobenzene.

Crystallographic analysis of this compound reveals that it crystallizes in the monoclinic system. nih.gov The determination of the crystal system is based on the lattice parameters derived from the diffraction data. The unit cell dimensions and other crystal data for the compound have been precisely determined at a temperature of 296 K. nih.gov

The structure was resolved using direct methods and refined to a high degree of accuracy. nih.gov Key crystallographic data are summarized in the table below.

| Parameter | Value |

|---|---|

| Chemical Formula | C₆H₃ClINO₂ |

| Molecular Weight | 283.44 |

| Crystal System | Monoclinic |

| a (Å) | 4.1583 (2) |

| b (Å) | 14.5213 (7) |

| c (Å) | 13.7990 (6) |

| β (°) | 93.361 (2) |

| Volume (ų) | 831.81 (7) |

| Z | 4 |

| Temperature (K) | 296 |

While weak C—H⋯Cl interactions are known to play a role in the crystal packing of some halogenated organic compounds, the primary crystallographic report on this compound does not specify these interactions as a key feature of its molecular packing. nih.gov In structurally related compounds, such as 2,4-Dichloro-1-iodo-6-nitrobenzene, weak C—H⋯Cl interactions have been observed to link molecules into ribbons. researchgate.net However, a detailed analysis of such contacts for the title compound is not available in the cited literature.

Halogen bonding, particularly involving iodine, can be a significant directional interaction in crystal engineering. Close contacts between iodine and oxygen atoms (I⋯O) are observed in the crystal structures of similar compounds, where they contribute to the formation of sheets in the crystal lattice. researchgate.netnih.gov For this compound, the published crystallographic study does not provide a specific analysis of I⋯O contacts or their role in the crystal structure. The study does note that the observed disorder of the nitro group helps to avoid short O⋯O intermolecular contacts. nih.govnih.gov

The structural analysis of this compound reveals significant conformational flexibility, manifested as a positional disorder of the nitro group. nih.govnih.gov The nitro group is disordered over two distinct sites with nearly equal occupancies. nih.gov

This disorder is a key structural feature, indicating that the nitro group can adopt at least two stable conformations within the crystal lattice. The two components of the disordered nitro group are twisted out of the plane of the benzene (B151609) ring at different angles. nih.govnih.govnih.gov This rotation is likely a strategy to alleviate steric strain and optimize packing by avoiding unfavorable intermolecular contacts, specifically short O⋯O contacts. nih.govnih.gov

The specific parameters related to this disorder are detailed in the table below.

| Parameter | Value |

|---|---|

| Disordered Group | Nitro (NO₂) |

| Site A Occupancy | 0.506 (6) |

| Site B Occupancy | 0.494 (6) |

| Dihedral Angle (Benzene Ring – Nitro Group A) | 29.0 (2)° |

| Dihedral Angle (Benzene Ring – Nitro Group B) | 51.0 (3)° |

Conformational Flexibility and Disorder Phenomena

Spectroscopic Characterization for Structural Confirmation

Beyond crystallographic methods, advanced spectroscopic techniques are essential for confirming the structure and probing the conformational dynamics of this compound, particularly in solution.

While standard one-dimensional NMR provides basic structural information, advanced NMR techniques could offer deeper insights into the conformational preferences of this compound in solution.

2D NMR Spectroscopy: Techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY) could be employed to establish through-space correlations between the protons on the benzene ring and the oxygen atoms of the nitro group. The intensity of these correlations would be dependent on the average distance, providing experimental evidence for the preferred dihedral angle of the nitro group in solution.

Solid-State NMR (ssNMR): This technique could be used to study the compound in its solid, crystalline form. By analyzing the chemical shift anisotropy and dipolar couplings, ssNMR can provide information about the local electronic environment and the orientation of the nitro group relative to the benzene ring, complementing the data obtained from X-ray crystallography.

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for the unambiguous confirmation of a compound's elemental composition. chimia.chlongdom.org By measuring the mass-to-charge ratio (m/z) of an ion with very high accuracy (typically to within a few parts per million), HRMS can distinguish between molecules with the same nominal mass but different elemental formulas.

Reactivity Profiles and Mechanistic Investigations of 4 Chloro 1 Iodo 2 Nitrobenzene

Functional Group Transformations and Derivatization Potential

The presence of three modifiable sites on the 4-Chloro-1-iodo-2-nitrobenzene molecule offers significant potential for creating complex derivatives. The nitro group can be reduced to an amine, a cornerstone transformation in the synthesis of many pharmaceuticals and dyes. Concurrently, the two halogen atoms, iodine and chlorine, exhibit differential reactivity, enabling selective substitution through various mechanisms. This differential reactivity is the key to the molecule's utility as a versatile building block in organic synthesis.

The reduction of the nitro group to a primary amine is one of the most fundamental and widely utilized transformations for nitroaromatic compounds. wikipedia.org This conversion dramatically alters the electronic properties of the aromatic ring, transforming the electron-withdrawing nitro group into an electron-donating amino group, thereby paving the way for subsequent reactions like diazotization and electrophilic aromatic substitution.

Catalytic hydrogenation is a common and efficient method for the reduction of nitroarenes. commonorganicchemistry.com The reaction typically involves treating the nitro compound with hydrogen gas (H₂) in the presence of a metal catalyst. The mechanism of this transformation is complex and can proceed through different pathways depending on the catalyst and reaction conditions. acs.org

Two primary pathways are generally considered for the hydrogenation of nitroarenes: a direct pathway and a condensation pathway. acs.org

Direct Pathway : The reduction proceeds sequentially through nitroso (Ar-N=O) and hydroxylamine (B1172632) (Ar-NHOH) intermediates to form the final aniline (B41778) product (Ar-NH₂). acs.org

Condensation Pathway : This route involves the condensation of the intermediate nitrosoarene and hydroxylamine to form an azoxy compound (Ar-N(O)=N-Ar), which is then further reduced to azo (Ar-N=N-Ar) and hydrazo (Ar-NH-NH-Ar) species before finally cleaving to yield the aniline. acs.org

A significant challenge in the reduction of this compound is achieving chemoselectivity—reducing the nitro group while preserving the carbon-halogen bonds. Many standard hydrogenation catalysts can also promote hydrodehalogenation (the removal of halogens). nih.gov

Catalytic Hydrogenation: The choice of catalyst is critical. While palladium on carbon (Pd/C) is a highly efficient catalyst for nitro reduction, it is also known to catalyze the cleavage of C-I and C-Cl bonds. commonorganicchemistry.comnih.gov Raney nickel is often a better alternative for substrates containing halogens as it is less prone to causing dehalogenation. commonorganicchemistry.com

Chemical Reduction: To avoid the issue of hydrodehalogenation, various chemical reducing agents are employed. These methods often offer high chemoselectivity under mild conditions.

Metal/Acid Systems : Reagents like iron (Fe) or zinc (Zn) powder in the presence of an acid (e.g., acetic acid or hydrochloric acid) are classic and effective methods for selectively reducing nitro groups without affecting aryl halides. commonorganicchemistry.com Tin(II) chloride (SnCl₂) in concentrated hydrochloric acid is another mild and selective reagent for this purpose. commonorganicchemistry.com

Sulfide (B99878) Reagents : Sodium sulfide (Na₂S) or ammonium (B1175870) polysulfide can be used for the selective reduction of one nitro group in the presence of others and are generally compatible with aryl halides. wikipedia.org

The following table summarizes various methodologies for the selective reduction of the nitro group in halogenated nitroaromatics.

| Reagent/Catalyst | Conditions | Selectivity Profile | Reference |

|---|---|---|---|

| H₂ / Pd/C | Varies (pressure, temp.) | High activity for nitro reduction, but risk of dehalogenation (C-I > C-Cl). | commonorganicchemistry.com |

| H₂ / Raney Nickel | Varies (pressure, temp.) | Good for nitro reduction with a lower tendency for dehalogenation compared to Pd/C. | commonorganicchemistry.com |

| Fe / Acid (HCl, AcOH) | Acidic, often heated | Excellent chemoselectivity; preserves C-halogen bonds. | commonorganicchemistry.com |

| SnCl₂ / Acid (HCl) | Acidic, mild | Mild and highly chemoselective for nitro group reduction. | commonorganicchemistry.com |

| Na₂S or (NH₄)₂S | Aqueous or alcoholic solution | Useful alternative when acidic or hydrogenation conditions are not suitable. Preserves halogens. | wikipedia.org |

The two halogen atoms in this compound display pronounced differences in reactivity, which can be exploited for selective functionalization. The iodine atom is generally more reactive than the chlorine atom in both nucleophilic aromatic substitution (under specific conditions) and palladium-catalyzed cross-coupling reactions.

Nucleophilic aromatic substitution (SₙAr) is a key reaction for aryl halides activated by electron-withdrawing groups. wikipedia.org The mechanism is a two-step addition-elimination process. First, a nucleophile attacks the carbon atom bearing the leaving group (the ipso-carbon), forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. wikipedia.org In the second step, the leaving group is expelled, and the aromaticity of the ring is restored. youtube.com

For an SₙAr reaction to be favorable, two main conditions must be met:

The presence of a good leaving group.

The presence of strong electron-withdrawing groups (like -NO₂) positioned ortho or para to the leaving group to stabilize the negative charge of the Meisenheimer complex. wikipedia.orgyoutube.com

In the case of this compound, the nitro group is positioned ortho to the iodine atom but meta to the chlorine atom. This specific arrangement is crucial for determining the site of nucleophilic attack.

Attack at the C-I bond (Position 1): A nucleophile attacking the carbon bearing the iodine atom results in a Meisenheimer complex where the negative charge can be delocalized onto the oxygen atoms of the adjacent nitro group. This provides significant resonance stabilization, making this pathway highly favorable.

Attack at the C-Cl bond (Position 4): If a nucleophile were to attack the carbon bearing the chlorine atom, the resulting negative charge in the Meisenheimer complex could not be delocalized onto the nitro group because of the meta relationship. echemi.com This lack of stabilization makes the SₙAr reaction at the chloro position significantly less favorable.

Therefore, SₙAr reactions on this compound are expected to occur exclusively at the C-I bond, allowing for the selective replacement of iodine with various nucleophiles (e.g., alkoxides, amines, thiolates).

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. acs.org A key step in the catalytic cycle for these reactions is the oxidative addition of the aryl halide (Ar-X) to a Pd(0) complex to form a Pd(II) intermediate (Ar-Pd-X). wikipedia.orglibretexts.org

The rate of this oxidative addition step is highly dependent on the carbon-halogen bond dissociation energy. The bond strength follows the trend C-Cl > C-Br > C-I. Consequently, the reactivity of aryl halides in most palladium-catalyzed cross-coupling reactions follows the reverse order: I > Br > Cl . wikipedia.orgucd.ie

This reactivity trend allows for the highly selective functionalization of the C-I bond in this compound, leaving the C-Cl bond intact for potential subsequent transformations.

Suzuki Reaction : This reaction couples an aryl halide with an organoboron reagent (like a boronic acid) in the presence of a palladium catalyst and a base. organic-chemistry.org Due to the higher reactivity of the C-I bond, this compound would selectively react at the iodo position with a boronic acid to form a biaryl product. ucd.ie

Negishi Reaction : The Negishi coupling involves the reaction of an aryl halide with an organozinc reagent, catalyzed by a palladium or nickel complex. wikipedia.orgorganic-chemistry.org The reaction is highly efficient, and the C-I bond of the substrate would undergo selective oxidative addition much faster than the C-Cl bond. wikipedia.org

Sonogashira Reaction : This reaction forms a C-C bond between an aryl halide and a terminal alkyne, using a palladium catalyst and a copper(I) co-catalyst. wikipedia.org Selective coupling at aryl iodides in the presence of aryl bromides or chlorides is a well-established strategy, making this reaction ideal for selectively alkynylating the C-I position of this compound. wikipedia.orgnih.gov

Heck Reaction : The Heck reaction couples an aryl halide with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene. wikipedia.org The reaction mechanism also proceeds via oxidative addition, and thus the C-I bond is significantly more reactive than the C-Cl bond. organic-chemistry.org

The predictable selectivity of these reactions is summarized in the table below.

| Reaction Name | Coupling Partner | Expected Product Type | Selectivity Note | Reference |

|---|---|---|---|---|

| Suzuki Coupling | Ar'-B(OH)₂ | Biaryl (Ar-Ar') | Highly selective for the C-I bond over the C-Cl bond. | ucd.ieorganic-chemistry.org |

| Negishi Coupling | R-ZnX | Substituted arene (Ar-R) | Reaction occurs preferentially at the more reactive C-I bond. | wikipedia.orgorganic-chemistry.org |

| Sonogashira Coupling | R-C≡CH | Aryl alkyne (Ar-C≡C-R) | Excellent selectivity for C-I bond functionalization. | wikipedia.orgnih.gov |

| Heck Reaction | Alkene (H₂C=CHR) | Substituted alkene (Ar-CH=CHR) | Selective vinylation at the C-I position. | wikipedia.orgorganic-chemistry.org |

Substitution Reactions Involving Halogen Moieties (Iodine and Chlorine)

Mechanism of Iodine Displacement in Aromatic Systems

The displacement of a halogen from an aromatic ring, particularly one activated by electron-withdrawing groups like a nitro group, is typically understood through the lens of nucleophilic aromatic substitution (S-N-Ar). However, the identity of the halogen—specifically the presence of iodine—can introduce alternative, competing mechanistic pathways.

The conventional S-N-Ar mechanism is a two-step addition-elimination process. In the first, rate-determining step, a nucleophile attacks the carbon atom bearing the leaving group. This attack disrupts the ring's aromaticity and forms a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. In the second, faster step, the leaving group is expelled, and the aromaticity of the ring is restored.

In the context of the S-N-Ar mechanism, the reactivity of halogens as leaving groups often follows the order F > Cl ≈ Br > I. nih.gov This is contrary to the trend seen in aliphatic S-N-2 reactions, where iodide is an excellent leaving group. The inverted order in S-N-Ar is attributed to the rate-determining first step; the high electronegativity of fluorine strongly polarizes the carbon-fluorine bond, making the carbon atom highly electrophilic and susceptible to nucleophilic attack. nih.gov

However, an alternative mechanism, the Radical-Nucleophilic Aromatic Substitution (S-RN-1), becomes significant for heavier halogens like iodine. wikipedia.orgorganicreactions.org This pathway does not depend on the formation of a Meisenheimer complex and instead proceeds through a radical chain mechanism. wikipedia.org

The S-RN-1 mechanism involves the following key steps:

Initiation: An electron is transferred from a donor (which can be a nucleophile, a radical initiator, or generated electrochemically) to the aryl halide, forming a radical anion. wikipedia.org

Propagation:

The radical anion rapidly fragments, cleaving the carbon-halogen bond to produce an aryl radical and a halide anion. The C-I bond is significantly weaker than the C-Cl bond, making this fragmentation particularly favorable for iodo-aromatics.

The newly formed aryl radical reacts with the nucleophile to form a new radical anion.

This new radical anion transfers its electron to another molecule of the starting aryl halide, forming the final product and propagating the chain by regenerating the initial radical anion. wikipedia.org

Termination: The chain reaction can be terminated if the aryl radical is quenched, for example, by abstracting a hydrogen atom from the solvent. wikipedia.org

For this compound, both the iodine and chlorine atoms are in positions activated by the nitro group (ortho and para, respectively). While the S-N-Ar mechanism would predict preferential displacement of chlorine over iodine, the S-RN-1 mechanism provides a low-energy pathway specifically for iodine displacement. The choice of nucleophile and reaction conditions (e.g., photochemical stimulation or the presence of radical initiators) can therefore selectively favor one pathway over the other, allowing for regioselective substitution.

| Feature | S-N-Ar (Addition-Elimination) | S-RN-1 (Radical-Nucleophilic) |

|---|---|---|

| Intermediate | Meisenheimer Complex (Anionic σ-complex) | Aryl Radical and Radical Anion |

| Requirement for Activation | Strong electron-withdrawing groups (e.g., -NO2) are essential. | Electron-withdrawing groups are not strictly required but facilitate the initial electron transfer. wikipedia.org |

| Halogen Leaving Group Trend | F > Cl > Br > I | I > Br > Cl > F |

| Rate-Determining Step | Formation of the Meisenheimer complex. | Can vary; often the coupling of the aryl radical and nucleophile. |

| Influence of Initiators/Inhibitors | Generally unaffected by radical initiators or scavengers. | Initiated by electron donors (e.g., light, solvated electrons) and inhibited by radical scavengers. wikipedia.org |

Role in Multi-Step Synthesis Reactions

This compound is a valuable intermediate in the synthesis of more complex heterocyclic structures, notably sulfonamides and benzothiazines. nih.gov Its utility stems from the differential reactivity of its functional groups—the nitro group and the two distinct halogen atoms—which can be manipulated sequentially to build molecular complexity.

Synthesis of Benzothiazine Derivatives: 1,4-Benzothiazines are an important class of heterocyclic compounds with a range of biological activities. nih.gov A plausible synthetic route to a benzothiazine scaffold starting from this compound involves first introducing a sulfur functionality and then performing a reductive cyclization.

Nucleophilic Substitution: The first step would involve a nucleophilic aromatic substitution to replace one of the halogens with a sulfur-containing group. For example, reaction with sodium sulfide (Na₂S) or thiourea (B124793) followed by hydrolysis can introduce a thiol group (-SH). The choice of conditions could favor the displacement of the iodo group via an S-RN-1 mechanism or the chloro group via an S-N-Ar pathway.

Nitro Group Reduction: The nitro group of the resulting thioether or thiol is then reduced to an amino group (-NH₂). Common reagents for this transformation include tin(II) chloride (SnCl₂) in hydrochloric acid or catalytic hydrogenation.

Intramolecular Cyclization: Upon formation, the amino group can undergo an intramolecular nucleophilic attack on the carbon bearing the remaining halogen, or an intramolecular condensation if a suitable carbonyl group is present on an adjacent chain, leading to the formation of the benzothiazine ring system.

Synthesis of Sulfonamide Derivatives: Sulfonamides are a critical class of pharmaceuticals. nih.gov this compound can serve as a starting material for substituted aromatic sulfonamides through a sequence of functional group interconversions.

Nitro Group Reduction: The synthesis typically begins with the reduction of the nitro group to an aniline derivative using standard methods (e.g., Fe/HCl, SnCl₂/HCl).

Diazotization: The resulting amino group is then converted into a diazonium salt using sodium nitrite (B80452) (NaNO₂) and a strong acid (e.g., HCl) at low temperatures.

Sulfonyl Chloride Formation: The diazonium salt can be converted into a sulfonyl chloride (-SO₂Cl) via a Sandmeyer-type reaction, treating it with sulfur dioxide in the presence of a copper(I) chloride catalyst.

Sulfonamide Formation: The resulting sulfonyl chloride is then reacted with a primary or secondary amine (R₂NH) in the presence of a base (like pyridine) to yield the final sulfonamide product.

| Target Compound Class | Step 1 | Step 2 | Step 3 | Step 4 |

|---|---|---|---|---|

| Benzothiazines | Nucleophilic substitution with a sulfur source (e.g., Na₂S) | Reduction of -NO₂ to -NH₂ (e.g., SnCl₂/HCl) | Intramolecular cyclization | N/A |

| Sulfonamides | Reduction of -NO₂ to -NH₂ (e.g., Fe/HCl) | Diazotization (NaNO₂/HCl) | Conversion to -SO₂Cl (SO₂/CuCl) | Reaction with an amine (R₂NH) |

Electrophilic and Radical Reactivity Studies

The electronic nature of this compound, dominated by the strong electron-withdrawing capacity of its substituents, dictates its reactivity towards both radical and electrophilic species.

Radical Reactivity: As discussed under the mechanism of iodine displacement (Section 4.1.2.3), the compound is a prime candidate for reactions proceeding through aryl radical intermediates. The formation of the 4-chloro-2-nitrophenyl radical is facilitated by the single electron transfer (SET) to the molecule, which is the initiating step of the S-RN-1 mechanism. wikipedia.orgorganicreactions.org The relatively weak carbon-iodine bond (compared to the carbon-chlorine bond) makes the fragmentation of the intermediate radical anion to form the aryl radical and an iodide ion a highly favorable process. This inherent reactivity makes this compound a useful substrate for reactions that capitalize on aryl radical intermediates, such as certain cross-coupling reactions or the formation of carbon-heteroatom bonds with specific nucleophiles under radical-promoting conditions.

Electrophilic Reactivity: The benzene (B151609) ring of this compound is severely deactivated towards electrophilic aromatic substitution (EAS). This is due to the combined electron-withdrawing effects of the three substituents.

Nitro Group: The nitro group is one of the most powerful deactivating groups. It withdraws electron density from the ring through both the inductive effect (due to the high electronegativity of nitrogen and oxygen) and the resonance effect, placing a partial positive charge on the ortho and para positions.

Halogens (Cl and I): While halogens can donate electron density via resonance through their lone pairs, this effect is weak and is overwhelmingly dominated by their strong electron-withdrawing inductive effect.

The cumulative effect of one powerful deactivating group (-NO₂) and two moderately deactivating halogens makes the aromatic ring extremely electron-poor and thus highly unreactive towards attack by electrophiles. Any electrophilic substitution, if it could be forced to occur under harsh conditions (e.g., high temperatures and potent catalysts), would be directed by the powerful nitro group to the positions meta to it (and ortho to the halogen substituents).

| Substituent | Effect on Reactivity | Dominant Electronic Effect | Directing Effect |

|---|---|---|---|

| -NO₂ | Strongly Deactivating | Inductive & Resonance Withdrawal | Meta |

| -Cl | Deactivating | Inductive Withdrawal | Ortho, Para |

| -I | Deactivating | Inductive Withdrawal | Ortho, Para |

Applications in Advanced Organic and Medicinal Chemistry Synthesis

Precursor in Heterocyclic Compound Synthesis

The presence of reactive halogen and nitro functionalities makes 4-Chloro-1-iodo-2-nitrobenzene a valuable starting material for the synthesis of various heterocyclic compounds. The nitro group can be readily reduced to an amino group, which can then participate in cyclization reactions, while the halogen atoms provide sites for nucleophilic substitution or cross-coupling reactions.

Synthesis of Sulfonamides

This compound has been identified as a key intermediate in the synthesis of sulfonamides. nih.gov Sulfonamides are a significant class of compounds in medicinal chemistry, exhibiting a broad spectrum of biological activities. The general synthesis of sulfonamides often involves the reaction of a sulfonyl chloride with an amine. In this context, the nitro group of this compound can be reduced to an aniline (B41778) derivative, which can then be reacted with an appropriate sulfonyl chloride to yield the target sulfonamide. This approach allows for the introduction of the chloro and iodo substituents into the final sulfonamide structure, which can be crucial for modulating the compound's pharmacological properties.

Synthesis of Benzothiazines

This compound also serves as a precursor for the synthesis of benzothiazines. nih.gov Benzothiazines are a class of heterocyclic compounds containing a benzene (B151609) ring fused to a thiazine (B8601807) ring, and they are known to possess a range of biological activities. The synthesis of 1,4-benzothiazine derivatives can be achieved through the reaction of 2-aminothiophenols with various substrates. This compound can be transformed into a substituted 2-aminothiophenol (B119425) derivative, which can then undergo cyclization to form the benzothiazine core. The chloro and iodo groups on the benzene ring of the starting material can be retained in the final product, offering opportunities for further functionalization.

Potential in the Development of Other Nitrogen- and Sulfur-Containing Heterocycles

The reactivity of this compound suggests its potential as a building block for a wider array of nitrogen- and sulfur-containing heterocycles. mdpi.com The development of new synthetic methods for such heterocyclic systems is an active area of research due to their prevalence in pharmaceuticals and agrochemicals. The combination of an aniline precursor (via nitro reduction) and reactive halogens on a single scaffold allows for various cyclization strategies. This could include reactions with reagents containing both sulfur and nitrogen to form novel heterocyclic rings, expanding the chemical space for drug discovery and materials science.

Intermediate for Chiral Polychlorinated Biphenyl (B1667301) (PCB) Derivatives

Halogenated nitrobenzenes are utilized as precursors for the preparation of chiral polychlorinated biphenyl (PCB) derivatives. nih.gov While direct synthesis from this compound is not extensively detailed in the provided search results, a structurally related compound, 2,4-dichloro-1-iodo-6-nitrobenzene, has been synthesized for this purpose, highlighting the utility of this class of compounds. nih.gov The synthesis of PCBs often involves cross-coupling reactions, such as the Suzuki or Ullmann reactions, to form the biaryl linkage.

The Ullmann reaction, a classic method for synthesizing symmetric biaryls, involves the copper-catalyzed coupling of aryl halides at elevated temperatures. organic-chemistry.org In the context of this compound, the more reactive iodo group would be the primary site for such coupling reactions. By coupling this molecule with another chiral, non-racemic aryl species, it is possible to generate chiral PCB derivatives. The substitution pattern on the this compound ring would ultimately influence the atropisomerism and biological activity of the resulting PCB.

Utilization in the Preparation of Functionalized Anilines for Pharmaceutical and Agrochemical Intermediates

A key transformation of this compound is its reduction to the corresponding aniline, 4-chloro-2-iodoaniline (B181669). The reduction of nitroaromatic compounds to anilines is a fundamental and widely used reaction in organic synthesis. mdpi.com These functionalized anilines are valuable intermediates in the pharmaceutical and agrochemical industries.

The resulting 4-chloro-2-iodoaniline possesses three distinct functional groups: an amino group and two different halogen atoms. The amino group can be readily derivatized through acylation, alkylation, or diazotization reactions. The chloro and iodo substituents provide handles for further modifications via nucleophilic aromatic substitution or transition-metal-catalyzed cross-coupling reactions, allowing for the synthesis of a diverse range of complex molecules from this single intermediate.

Potential in Advanced Materials Chemistry (e.g., liquid crystals, polymers)

While specific applications of this compound in liquid crystals and polymers are not widely reported, its structural features suggest potential in these areas of advanced materials chemistry. Halogenated and nitro-substituted aromatic compounds are known to be important building blocks for various industrial chemicals and materials.

The presence of multiple polarizable halogen atoms and a nitro group can impart specific electronic and steric properties to molecules, which are critical for the design of liquid crystals. These groups can influence the mesophase behavior and electro-optical properties of the final materials. In the field of polymer science, this compound could serve as a monomer or a precursor to a monomer. The halogen atoms provide reactive sites for polymerization reactions, such as polycondensation or cross-coupling polymerization. The resulting polymers would possess unique properties due to the presence of the halogen and nitro functionalities, potentially leading to materials with enhanced thermal stability, flame retardancy, or specific optical and electronic characteristics.

Future Research Directions and Emerging Areas

Development of Novel and Sustainable Synthetic Routes

The pursuit of environmentally benign and efficient chemical processes is a cornerstone of modern synthetic chemistry. Future research in this area will focus on developing novel and sustainable methods for the synthesis of 4-chloro-1-iodo-2-nitrobenzene and its derivatives, moving away from traditional, often harsh, synthetic protocols.

Key areas of exploration will include:

Green Chemistry Approaches: Emphasis will be placed on synthetic strategies that adhere to the principles of green chemistry. This includes the use of safer solvents, minimizing waste generation, and employing catalysts that can be easily recovered and recycled. For instance, developing methods for the iodination and chlorination of nitrobenzene (B124822) that utilize non-toxic reagents and solvent-free conditions would be a significant advancement. nih.gov

Photocatalysis: The use of visible-light photocatalysis offers a powerful tool for forging new chemical bonds under mild conditions. Research into photocatalytic methods for the introduction of the chloro and iodo functionalities onto the nitrobenzene scaffold could lead to highly selective and energy-efficient synthetic routes.

Enzymatic Synthesis: Biocatalysis presents an attractive avenue for the synthesis of halogenated nitroaromatics with high regio- and stereoselectivity. youtube.com Exploring the potential of enzymes, such as halogenases and nitroreductases, to either directly synthesize this compound or to modify it into valuable derivatives is a promising research direction. nih.govnih.gov The development of engineered enzymes could further expand the scope of these biocatalytic transformations. youtube.com

A comparative look at traditional versus potential sustainable synthetic parameters is presented below:

| Parameter | Traditional Synthesis | Future Sustainable Synthesis |

| Reagents | Often harsh and stoichiometric (e.g., strong acids, excess halogens) | Catalytic, recyclable, and derived from renewable feedstocks |

| Solvents | Often chlorinated and volatile organic compounds | Water, supercritical fluids, ionic liquids, or solvent-free conditions |

| Energy Input | High temperatures and pressures | Ambient temperature and pressure, photochemical activation |

| Byproducts | Often toxic and difficult to separate | Minimal and non-toxic byproducts |

Exploration of Bioactive Derivatives and Their Biological Evaluation

The structural motifs present in this compound are found in numerous biologically active compounds. This suggests that derivatives of this compound could exhibit a range of pharmacological activities.

Future research in this domain will involve:

Design and Synthesis of Novel Derivatives: Leveraging the reactivity of the chloro, iodo, and nitro groups, a diverse library of derivatives can be synthesized. For example, the nitro group can be reduced to an amine, which can then be further functionalized. The halogen atoms can participate in various cross-coupling reactions to introduce new carbon-carbon and carbon-heteroatom bonds.

Antimicrobial and Anticancer Screening: Nitroaromatic compounds have a well-documented history as antimicrobial agents. encyclopedia.pub Derivatives of this compound will be screened against a panel of pathogenic bacteria and fungi to identify potential new antibiotics. researchgate.netscispace.com Furthermore, given that many anticancer drugs contain halogenated aromatic rings, these new compounds will also be evaluated for their cytotoxic activity against various cancer cell lines. nih.gov

Enzyme Inhibition Studies: The specific substitution pattern of this compound makes it an interesting scaffold for designing enzyme inhibitors. Derivatives could be tailored to fit into the active sites of specific enzymes implicated in disease pathways, such as kinases, proteases, or metabolic enzymes.

| Derivative Class | Potential Biological Activity | Rationale |

| Amino derivatives (from nitro reduction) | Antibacterial, Anticancer | The amino group is a key pharmacophore in many drugs. |

| Sulfonamide derivatives | Antimicrobial, Carbonic Anhydrase Inhibition | Sulfonamides are a well-established class of therapeutic agents. nih.gov |

| Heterocyclic derivatives (e.g., benzothiazines) | Diverse Pharmacological Activities | The benzothiazine core is present in a number of bioactive molecules. nih.gov |

| Cross-coupled products | Kinase Inhibition, Anticancer | Introduction of aryl or alkyl groups can lead to potent and selective enzyme inhibitors. |

Advanced Materials Science Applications and Functional Design

The electronic and structural properties of this compound make it a promising candidate for the development of advanced functional materials.

Emerging areas of application include:

Organic Light-Emitting Diodes (OLEDs): Nitroaromatic compounds can influence the electronic properties of organic materials. researchgate.netjmaterenvironsci.comsemanticscholar.orgcrimsonpublishers.comcrimsonpublishers.com Incorporating this compound or its derivatives as building blocks in the synthesis of emissive or charge-transporting layers could lead to the development of new OLED materials with tailored properties, such as color tuning and improved efficiency.

Functional Polymers: The di-halogenated nature of the molecule allows it to be used as a monomer in polymerization reactions. This could lead to the creation of novel polymers with unique optical, electronic, or thermal properties. For example, polymers containing this unit might exhibit interesting liquid crystalline behavior or have applications as dielectric materials.

Metal-Organic Frameworks (MOFs): The nitro group and halogen atoms can act as coordination sites for metal ions, making this compound a potential ligand for the construction of Metal-Organic Frameworks (MOFs). researchgate.netmdpi.com These MOFs could have applications in gas storage, separation, catalysis, and chemical sensing, particularly for the detection of other nitroaromatic compounds. nih.gov

Integration with Flow Chemistry and Automated Synthesis Platforms

The transition from traditional batch synthesis to continuous flow chemistry offers numerous advantages, including improved safety, better reaction control, and enhanced scalability.

Future research will focus on:

Microfluidic Synthesis: Developing microfluidic reactor systems for the synthesis of this compound and its derivatives will enable precise control over reaction parameters such as temperature, pressure, and reaction time. nih.gov This can lead to higher yields, improved purity, and the ability to safely handle hazardous intermediates.

Automated Synthesis and Optimization: Integrating flow chemistry with automated platforms will allow for the rapid synthesis and screening of libraries of derivatives. syrris.commpg.de This high-throughput approach can accelerate the discovery of new bioactive molecules and functional materials. purdue.edunih.gov Algorithms can be employed to systematically vary reaction conditions and starting materials, enabling the efficient optimization of synthetic routes.

On-demand Synthesis: Flow chemistry platforms can be designed for the on-demand synthesis of specific compounds, eliminating the need for long-term storage of potentially unstable or hazardous chemicals. This is particularly relevant for the generation of reactive intermediates derived from this compound.

The integration of these advanced synthetic technologies will undoubtedly propel the exploration of the chemical space around this compound, unlocking its full potential in a variety of scientific and technological fields.

Q & A

Q. What are the optimal synthetic routes for preparing 4-Chloro-1-iodo-2-nitrobenzene, and what reaction conditions are critical for high yield?

The synthesis of this compound typically involves nucleophilic aromatic substitution (NAS) . A precursor such as 1-chloro-2-nitrobenzene can undergo iodination using iodine monochloride (ICl) or sodium iodide in the presence of a strong oxidizing agent (e.g., HNO₃) under controlled temperatures (60–80°C) in a polar aprotic solvent like dimethylformamide (DMF). The nitro and chloro groups act as electron-withdrawing substituents, directing iodine substitution to the para position relative to the nitro group. Reaction monitoring via TLC or HPLC is recommended to optimize reaction time and minimize side products .

Q. Which spectroscopic and analytical methods are most effective for characterizing this compound?

Key techniques include:

- NMR Spectroscopy : ¹H and ¹³C NMR to confirm substitution patterns and aromatic proton environments. The iodine atom induces deshielding effects, observable in chemical shifts .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., m/z 283.449 for C₆H₃ClINO₂) and isotopic patterns characteristic of iodine .

- Infrared (IR) Spectroscopy : Identification of nitro (1520–1350 cm⁻¹) and C–I (500–600 cm⁻¹) stretches .

- X-ray Diffraction (XRD) : For crystallographic validation, though iodine’s high electron density may complicate data collection .

Q. What safety protocols are essential when handling this compound in the laboratory?

This compound is toxic and potentially carcinogenic. Key precautions include:

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles.

- Ventilation : Use fume hoods to avoid inhalation of vapors.

- Storage : In airtight, light-resistant containers at room temperature, away from reducing agents.

- Waste Disposal : Follow local regulations for halogenated nitroaromatics. Refer to GHS hazard codes (e.g., H301, H311, H331) for specific guidance .

Advanced Research Questions

Q. How do the electronic effects of substituents influence the regioselectivity of further reactions on this compound?

The nitro (–NO₂) and chloro (–Cl) groups are both meta-directing and deactivate the benzene ring, making electrophilic substitution challenging. However, iodine’s large atomic radius and weak electron-withdrawing inductive effect can create steric hindrance or polarize adjacent bonds. For example, in cross-coupling reactions (e.g., Suzuki-Miyaura), the iodine atom serves as a leaving group, with reactivity influenced by the ortho-nitro group’s electron-withdrawing effect. Computational studies (DFT) can predict transition states and regioselectivity in such reactions .

Q. What challenges arise in crystallographic analysis of this compound, and how can they be mitigated?

Iodine’s high electron density causes severe absorption effects in X-ray diffraction, leading to weak diffraction patterns. Mitigation strategies include:

- Data Collection : Use low-temperature (e.g., 100 K) synchrotron radiation for enhanced resolution.

- Software Tools : SHELXL for refinement (via charge-flipping algorithms) and ORTEP-3 for visualizing thermal ellipsoids and disorder models .

- Twinned Data : Employ SHELXE for experimental phasing if twinning occurs .

Q. Can computational methods predict the reactivity of this compound in multi-step syntheses?

Yes. Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) can model:

- Reaction Pathways : Activation energies for NAS or Ullmann-type couplings.

- Solvent Effects : Polarizable continuum models (PCM) to simulate DMF or acetonitrile environments.

- Electrostatic Potential Maps : Identify nucleophilic/electrophilic sites on the aromatic ring. Experimental validation via kinetic studies is recommended .

Methodological Notes

- Synthetic Optimization : Use Schlenk techniques for moisture-sensitive reactions involving iodine .

- Chromatography : Silica gel columns with hexane/ethyl acetate gradients (8:2 to 7:3) for purification .

- Data Contradictions : Cross-validate spectral data with NIST databases to resolve discrepancies in reported melting points or NMR shifts .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.